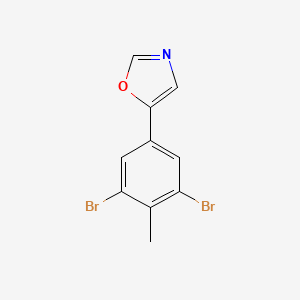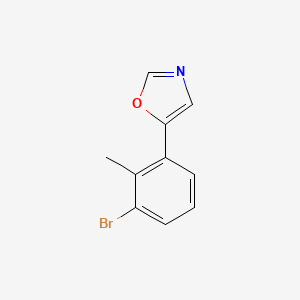
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole (5-BTPO) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with a unique structure and properties, which make it an attractive molecule for laboratory experiments. The purpose of
Wissenschaftliche Forschungsanwendungen
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of other heterocyclic compounds. It has also been used as a reagent in organic synthesis, as well as a catalyst in the synthesis of other compounds. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been used in the study of molecular recognition, drug design, and drug delivery systems.
Wirkmechanismus
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to interact with a variety of biological molecules, including proteins, enzymes, and DNA. Its mechanism of action is not completely understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been shown to bind to DNA and RNA, which may be due to its ability to form intercalative complexes.
Biochemical and Physiological Effects
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions. Additionally, 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer therapy. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored for long periods of time without significant degradation. Additionally, its unique structure and properties make it an attractive molecule for a variety of scientific research applications. However, there are some limitations to using 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in laboratory experiments. Its mechanism of action is not completely understood, and it has been found to interact with a variety of biological molecules, which could potentially lead to unwanted side effects.
Zukünftige Richtungen
There are a variety of potential future directions for 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole research. It could be used in drug design and delivery systems to target specific biological molecules. Additionally, its ability to interact with proteins and enzymes could be further explored to identify new therapeutic targets for drug development. Additionally, its ability to inhibit the growth of cancer cells could be further investigated to develop more effective cancer treatments. Finally, its ability to interact with DNA and RNA could be explored to identify new ways to regulate gene expression.
Synthesemethoden
5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole can be synthesized in two different ways. The first method involves the reaction of 3-bromo-5-trifluoromethoxybenzaldehyde with 2-aminobenzoxazole in the presence of a base, such as potassium carbonate. The second method is a modified version of the first, which uses potassium iodide instead of potassium carbonate as the base. Both methods produce 5-(3-bromo-5-(trifluoromethoxy)phenyl)oxazole in high yields.
Eigenschaften
IUPAC Name |
5-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-1-6(9-4-15-5-16-9)2-8(3-7)17-10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGHAPKCFPNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-(trifluoromethoxy)phenyl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














